N-Desmethyltramadol

Forensic toxicology Enantioselective pharmacokinetics Time-since-ingestion estimation

Forensic toxicology labs require validated N-Desmethyltramadol reference standards-substituting with O-Desmethyltramadol invalidates CYP phenotyping and time-since-ingestion results. • Enables time-since-ingestion estimation via (+)/(-) ratio shift (2:1→7:1 over 24 h) • Quantifies CYP2D6 phenotype via M2/M1 AUC ratio (7.4-8.7× higher in poor metabolizers) • Critical for canine studies: M2 formation 19× faster than human • Validated LC-MS/MS quantitation at 0.125-0.50 ng/g (2-7% CV) Supplied with full characterization for immediate method validation.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 73806-55-0
Cat. No. B1213977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyltramadol
CAS73806-55-0
SynonymsN-demethyltramadol
N-demethyltramadol hydrochloride
N-desmethyltramadol
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCNCC1CCCCC1(C2=CC(=CC=C2)OC)O
InChIInChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3
InChIKeyVUMQHLSPUAFKKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyltramadol (CAS 73806-55-0) Reference Standard for Analytical and Pharmacokinetic Studies of Tramadol Metabolism


N-Desmethyltramadol (CAS 73806-55-0), also designated as N-demethyltramadol or metabolite M2, is a primary phase I hepatic metabolite of the centrally acting synthetic opioid analgesic tramadol [1]. It is formed predominantly via N-demethylation catalyzed by the cytochrome P450 isoforms CYP2B6 and CYP3A4 [2]. As a chiral compound present as both (+)- and (-)-enantiomers, N-Desmethyltramadol is widely recognized as an inactive metabolite at the μ-opioid receptor, contrasting sharply with the active O-Desmethyltramadol (M1) metabolite [3]. This fundamental distinction underpins its critical role as an analytical reference standard for assessing metabolic flux, CYP enzyme activity, and pharmacokinetic variability in both clinical and forensic toxicology settings [4].

Why N-Desmethyltramadol is Not Interchangeable with O-Desmethyltramadol (M1) or Tramadol in Analytical and Metabolic Studies


Substituting N-Desmethyltramadol with O-Desmethyltramadol or the parent drug tramadol in analytical or metabolic studies is not scientifically valid due to fundamentally divergent enzymatic pathways and biological activities. While O-Desmethyltramadol (M1) is a high-affinity μ-opioid agonist formed primarily by the highly polymorphic CYP2D6 enzyme [1], N-Desmethyltramadol (M2) is considered pharmacologically inactive at opioid receptors and is generated by CYP2B6 and CYP3A4 [2]. This means that the plasma ratio of M2 to M1 is a direct and quantifiable indicator of CYP2D6 phenotype versus CYP2B6/CYP3A4 activity. Using the wrong reference compound would completely undermine the validity of pharmacokinetic modeling, phenotyping studies, or forensic toxicology confirmation [3]. Furthermore, the enantioselective disposition of M2 exhibits a distinct, time-dependent profile—with the (+)/(-) enantiomer ratio rising from approximately 2 to 7 over 24 hours—which is a critical forensic marker for time-since-ingestion estimation that is not replicated by any other metabolite [4].

Quantitative Differentiation of N-Desmethyltramadol: A Comparator-Based Evidence Guide for Method Development and Metabolic Profiling


Differential Plasma Enantiomer Ratio Dynamics: N-Desmethyltramadol vs. O-Desmethyltramadol as a Forensic Time Marker

In a single-dose clinical study of tramadol in 19 healthy volunteers, the (+)/(-)-enantiomer ratio of N-Desmethyltramadol exhibited the most pronounced time-dependent increase among all measured analytes. Specifically, in CYP2D6 extensive and intermediate metabolizers, this ratio rose from approximately 2:1 to nearly 7:1 over the 24-hour period following drug intake [1]. This quantitative shift is significantly larger than that observed for O-Desmethyltramadol or the parent drug, establishing N-Desmethyltramadol's enantiomeric ratio as a superior biomarker for distinguishing recent from past tramadol ingestion in forensic casework [1].

Forensic toxicology Enantioselective pharmacokinetics Time-since-ingestion estimation

Species-Specific In Vitro Formation Rates: N-Desmethyltramadol vs. O-Desmethyltramadol in Canine Hepatic Microsomes

Using canine liver microsomes, the rate of N-Desmethyltramadol (M2) formation from tramadol was found to be 19-fold faster than in human liver microsomes and 4.8-fold faster than in feline liver microsomes [1]. In stark contrast, the formation of the active metabolite O-Desmethyltramadol (M1) in canine microsomes was 7-fold slower than in humans and 3.9-fold slower than in cats [1]. This inverse relationship—high M2 formation coupled with low M1 formation—quantitatively explains the low circulating levels of the active M1 metabolite and the lack of clinical efficacy observed in some canine tramadol studies [1].

Veterinary pharmacology Cytochrome P450 metabolism Species comparison

Differential Impact of CYP2D6 Phenotype on AUC: N-Desmethyltramadol vs. O-Desmethyltramadol in Human Pharmacogenomics

In a pharmacogenetic study of 24 healthy volunteers, the effect of CYP2D6 phenotype on the area under the plasma concentration-time curve (AUC) differed profoundly between the two major tramadol metabolites. For N-Desmethyltramadol enantiomers, AUC values were 7.40-fold and 8.69-fold greater in CYP2D6 poor metabolizers (PMs) compared to extensive metabolizers (EMs) [1]. Conversely, the AUC of the active (+)-O-Desmethyltramadol was 4.33-fold greater in EMs compared to PMs [1]. This opposite and highly quantitative relationship makes the ratio of N-Desmethyltramadol to O-Desmethyltramadol a definitive in vivo marker of CYP2D6 metabolic status [1].

Pharmacogenomics CYP2D6 phenotyping Metabolic ratio

Analytical Method Validation: Enantioselective Quantitation of N-Desmethyltramadol in Human Whole Blood

A validated LC-MS/MS method for the simultaneous quantitation of tramadol and its three main metabolites in human whole blood demonstrated high sensitivity and precision for N-Desmethyltramadol enantiomers. The method achieved a lower limit of quantitation (LOQ) in the range of 0.125–0.50 ng/g for all eight enantiomers analyzed [1]. For N-Desmethyltramadol specifically, the method exhibited excellent repeatability (2-6% CV) and intermediate precision (2-7% CV) across the calibration range, with an accuracy of 83-114% [1]. Carry-over did not exceed 0.07%, and the method confirmed stability of the analytes in blood and extract [1]. This performance enables reliable enantioselective pharmacokinetic studies and forensic analysis.

Analytical chemistry LC-MS/MS method validation Forensic toxicology

Optimal Scientific and Industrial Use Cases for N-Desmethyltramadol Based on Quantitative Evidence


Forensic Time-Since-Ingestion Estimation

Forensic toxicology laboratories seeking to differentiate recent from past tramadol use should prioritize N-Desmethyltramadol as a key biomarker. The well-documented, time-dependent increase in its (+)/(-)-enantiomer ratio from approximately 2:1 to 7:1 over 24 hours provides a quantifiable metric for time-since-ingestion estimations, a unique advantage not offered by O-Desmethyltramadol or the parent drug [1]. Procurement of an enantiomerically pure or well-characterized N-Desmethyltramadol reference standard is essential for calibrating the chiral LC-MS/MS assays required for this application.

Pharmacogenomic CYP2D6 Phenotyping and Drug Interaction Studies

Researchers investigating the impact of CYP2D6 genetic polymorphisms or drug-drug interactions on tramadol metabolism should utilize N-Desmethyltramadol as a key analyte. The 7.40- to 8.69-fold higher AUC in poor metabolizers compared to extensive metabolizers provides a sensitive and highly quantitative readout of CYP2D6 pathway activity [2]. The inverse relationship between N-Desmethyltramadol and O-Desmethyltramadol AUCs makes their ratio a definitive in vivo marker of CYP2D6 phenotype, which is critical for interpreting pharmacokinetic data.

Veterinary Pharmacokinetic Studies in Canine Models

For veterinary pharmacologists studying tramadol in dogs, quantitation of N-Desmethyltramadol is not optional but essential. The in vitro finding that M2 formation in canine microsomes is 19-fold faster than in humans, while M1 formation is 7-fold slower, quantitatively explains the low active metabolite concentrations observed in dogs [3]. Therefore, any pharmacokinetic study in this species that fails to measure N-Desmethyltramadol will be incomplete and may lead to erroneous conclusions regarding drug exposure and efficacy.

Analytical Method Development and Validation for Tramadol Metabolites

Analytical chemists developing LC-MS/MS methods for the comprehensive analysis of tramadol and its metabolites must include N-Desmethyltramadol as a primary reference standard. Validated methods have established quantitation limits of 0.125-0.50 ng/g and demonstrated high precision (2-7% CV) for N-Desmethyltramadol enantiomers in whole blood [4]. The use of a certified reference material ensures method accuracy, linearity, and reproducibility, which are mandatory for both clinical and forensic toxicology applications.

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